(1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[3-[(2,6-difluorophenyl)methyl]imidazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c12-10-2-1-3-11(13)9(10)6-16-7-15-5-8(16)4-14/h1-3,5,7H,4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPKXDLFNCROHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=NC=C2CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanamine has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant case studies, supported by diverse research findings.
This compound belongs to the imidazole family, characterized by the presence of a five-membered ring containing nitrogen atoms. The addition of a difluorobenzyl group enhances its lipophilicity and may influence its biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antiepileptic Activity : The compound has been noted for its potential use as an antiepileptic agent, demonstrating efficacy in preclinical models. Its mechanism may involve modulation of neurotransmitter systems, although specific pathways remain to be elucidated .
- Antifungal Activity : Preliminary studies suggest that derivatives of this compound could possess antifungal properties. For instance, compounds with similar imidazole structures have shown effectiveness against various fungal strains, indicating a promising avenue for further research .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiepileptic | Reduced seizure frequency in models | |
| Antifungal | Inhibition of Candida species growth | |
| Cytotoxicity | Suppressed tumor growth in xenograft models |
Antiepileptic Research
In a study focusing on the antiepileptic properties of related compounds, it was found that imidazole derivatives could significantly reduce seizure activity in animal models. The exact mechanism is believed to involve enhancement of GABAergic transmission or inhibition of excitatory neurotransmitter release .
Antifungal Studies
Research has highlighted the antifungal potential of imidazole derivatives. For example, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) lower than traditional antifungals like fluconazole against Candida species. This suggests a unique mechanism of action that warrants further investigation .
Cytotoxicity and Cancer Research
In cancer research, certain imidazole derivatives have shown promise in inhibiting tumor growth. A study indicated that compounds with structural similarities could effectively suppress tumor proliferation in xenograft models by targeting specific signaling pathways involved in cell growth regulation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Fluorine vs. Ethyl Substituents : The 2,6-difluorobenzyl group in the target compound likely improves metabolic stability compared to the 2,6-diethylphenyl group in the benzimidazole derivative (), as fluorine reduces oxidative degradation .
Binding and Computational Data
highlights a structurally similar benzimidazole derivative (PDB: 2B6A) with a Tanimoto coefficient of 0.7, indicating moderate structural overlap. However, the methanamine group in the target compound may confer distinct pharmacodynamic profiles compared to methyl or ethyl substituents .
Research Findings and Implications
- Pharmacological Potential: The fluorine atoms and amine positioning align with trends in CNS or antimicrobial drug design, where fluorine enhances blood-brain barrier penetration and amine groups facilitate target engagement .
- Synthetic Challenges : Fluorinated intermediates like 2,6-difluorobenzylamine () are air-sensitive, necessitating inert atmospheres during synthesis .
- Activity Predictions : Compared to Astemizole (), the target compound’s lack of a piperidinyl group may reduce off-target histamine receptor binding, improving specificity .
Preparation Methods
Benzylation of Imidazole Nucleus
- The 2,6-difluorobenzyl group is commonly introduced by nucleophilic substitution of 2,6-difluorobenzyl halides (e.g., chloride or bromide) with imidazole or its derivatives under basic conditions.
- For example, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole derivatives have been synthesized by reacting 2,6-difluorobenzyl azide with propiolic acid or its esters, followed by cyclization and functional group transformations.
Functionalization at Imidazole 5-Position
- The 5-position of the imidazole ring can be functionalized by directed lithiation or electrophilic substitution, followed by introduction of the methanamine group.
- Alternatively, a formyl or nitrile group can be introduced at the 5-position, which can then be converted to the methanamine via reductive amination or reduction of nitriles.
Specific Synthetic Routes and Reaction Conditions
Synthesis of 1-(2,6-Difluorobenzyl)imidazole Derivatives
- Benzylation Step : Reaction of imidazole with 2,6-difluorobenzyl bromide or chloride in the presence of a base such as potassium carbonate in an aprotic solvent (e.g., DMF) at room temperature or slightly elevated temperatures (50–80 °C).
- Purification : The crude product is purified by recrystallization or column chromatography.
Introduction of Methanamine Group at 5-Position
Route A: From 5-Formylimidazole Intermediate
- The 5-position is first formylated using Vilsmeier–Haack reaction or directed lithiation followed by DMF quenching.
- The aldehyde is then converted to the methanamine by reductive amination using ammonia or ammonium salts and reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
Route B: From 5-Nitrile Imidazole Intermediate
- 5-Cyanoimidazole derivatives can be reduced to the corresponding aminomethyl derivatives using catalytic hydrogenation or chemical reduction (e.g., LiAlH4).
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzylation of imidazole | 2,6-Difluorobenzyl bromide, K2CO3, DMF, 60 °C, 6 h | 80–90 | High regioselectivity for N1-substitution |
| Formylation at 5-position | POCl3/DMF (Vilsmeier reagent), 0–25 °C, 2 h | 70–85 | Directed electrophilic substitution |
| Reductive amination of aldehyde | NH3, NaBH3CN, MeOH, room temp, 12–24 h | 60–75 | Mild conditions preserve fluorine substituents |
| Nitrile reduction to amine | LiAlH4 or catalytic H2/Pd, THF, reflux | 65–80 | Alternative route to methanamine |
| Purification | Recrystallization or column chromatography | — | Ensures >98% purity |
Research Findings and Optimization Notes
- The benzylation step is critical to ensure selective substitution at the imidazole nitrogen without over-alkylation or side reactions.
- Maintaining mild conditions during formylation and reductive amination is essential to preserve the sensitive 2,6-difluoro substituents.
- Use of methanolic ammonia solutions and controlled temperature during reductive amination improves yield and purity, as demonstrated in related triazole carboxylate to amide conversions.
- Crystallization techniques and solvent choice (e.g., methanol, ethanol) significantly affect the isolation and purity of the final compound.
- Automated and copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods have been successfully applied to related triazole compounds, indicating potential for analogous catalytic approaches in imidazole derivatives synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or base-promoted cyclization. For example, base-promoted approaches (e.g., K₂CO₃ in DMF/DMSO) facilitate imidazole ring formation via amidine-ketone condensation . Optimization includes adjusting solvent polarity, reaction temperature (60–80°C), and stoichiometry of reagents. Post-synthesis purification via column chromatography or recrystallization improves yield .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the imidazole ring (δ 7.2–7.8 ppm), difluorobenzyl group (δ 6.8–7.4 ppm), and methanamine protons (δ 3.2–3.6 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (exact mass: 226.1066 g/mol) and fragmentation patterns .
- FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation exposure; monitor air quality.
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?
- Methodological Answer : Contradictions (e.g., twinning, disorder) are addressed via:
- SHELX Refinement : Use SHELXL for small-molecule refinement, adjusting parameters like HKLF5 for twinned data .
- Polymorph Screening : Test crystallization conditions (e.g., solvent mixtures, cooling rates) to isolate stable forms .
- Complementary Techniques : Pair X-ray diffraction with solid-state NMR to validate hydrogen bonding and packing .
Q. What computational methods are employed to predict the reactivity and stability of this compound in different solvents?
- Methodological Answer :
- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity in solvents like water, DMSO, or ethanol .
- Molecular Dynamics (MD) Simulations : Model solvation shells to predict stability under varying pH and temperature .
- QSAR (Quantitative Structure-Activity Relationship) : Corrogate substituent effects (e.g., fluorine position) on solubility and degradation pathways .
Q. How can researchers design experiments to assess the biological activity of this compound while minimizing off-target effects?
- Methodological Answer :
- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) with positive/negative controls to identify selectivity .
- CRISPR-Cas9 Screening : Knock out putative off-target receptors in cell lines to isolate primary mechanisms .
- Metabolomics : Track metabolite profiles via LC-MS to detect unintended interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
